Asialo Ganglioside GM1
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Overview
Description
Asialo Ganglioside GM1 is a derivative of the ganglioside GM1, which is a type of glycosphingolipid. Unlike GM1, this compound lacks the sialic acid group. This compound is found in various tissues, including the brain, and plays a significant role in cellular communication and signaling. It is particularly important in the central nervous system, where it is involved in processes such as cell differentiation, neuritogenesis, and neuroregeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asialo Ganglioside GM1 typically involves the removal of the sialic acid group from GM1. This can be achieved through enzymatic hydrolysis using neuraminidase. The reaction conditions generally include a buffered solution at a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis of GM1 extracted from natural sources, such as bovine brain tissue. The process includes extraction, purification, and enzymatic treatment to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Asialo Ganglioside GM1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Asialo Ganglioside GM1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosphingolipid chemistry and to develop new synthetic methods.
Biology: It is used to study cell signaling pathways and membrane dynamics.
Medicine: It has potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, due to its neuroprotective properties.
Industry: It is used in the development of diagnostic tools and as a biomarker for certain diseases
Mechanism of Action
Asialo Ganglioside GM1 exerts its effects through interactions with specific proteins and receptors in the cell membrane. It is involved in the formation of lipid rafts, which are specialized membrane microdomains that facilitate cell signaling. The compound can modulate the activity of various signaling pathways, including those involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Ganglioside GM1: Contains a sialic acid group and is involved in similar cellular processes.
Ganglioside GM2: Contains two sialic acid groups and has different biological functions.
Ganglioside GD1a: Contains three sialic acid groups and is involved in more complex signaling pathways
Uniqueness: Asialo Ganglioside GM1 is unique due to its lack of a sialic acid group, which alters its interactions with other molecules and its role in cellular processes. This makes it a valuable tool for studying the specific functions of glycosphingolipids without the influence of sialic acid .
Properties
IUPAC Name |
N-[1-[5-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGMVLNORPMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H114N2O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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